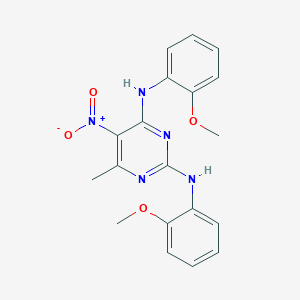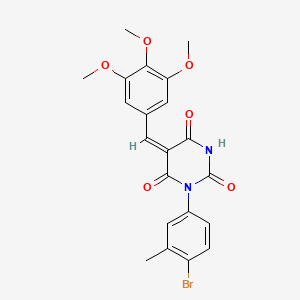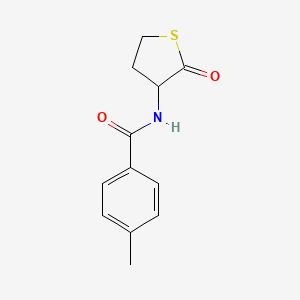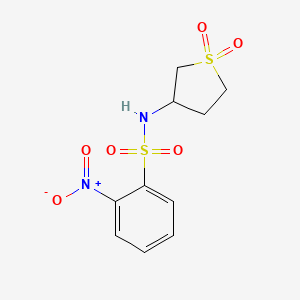
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and inhibition of PARP has been shown to be an effective strategy for the treatment of cancer. BMN-673 has been the subject of extensive research in recent years, and its potential as a cancer therapy has been widely explored.
Mécanisme D'action
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine works by inhibiting PARP, an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing damaged DNA, leading to cell death. This mechanism of action is particularly effective in cancer cells that have defects in DNA repair pathways, such as BRCA-deficient tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models and clinical trials. These effects include inhibition of PARP activity, induction of DNA damage, and enhancement of the effects of chemotherapy and radiation therapy. This compound has also been shown to have a favorable safety profile, with few side effects reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has a number of advantages and limitations for lab experiments. One advantage is its potency and selectivity for PARP inhibition, which allows for precise targeting of DNA repair pathways. Another advantage is its ability to enhance the effects of chemotherapy and radiation therapy. However, one limitation is the potential for off-target effects, which may complicate interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One direction is the development of combination therapies that incorporate this compound with other cancer treatments. Another direction is the identification of biomarkers that can predict response to this compound treatment. Additionally, further research is needed to fully understand the mechanisms underlying the efficacy of this compound in different cancer types.
Méthodes De Synthèse
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with 6-methyl-5-nitro-2,4-diaminopyrimidine in the presence of a palladium catalyst. The resulting product is then treated with 2-chloro-5-nitrobenzonitrile to form this compound.
Applications De Recherche Scientifique
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied in preclinical models of cancer, and has shown promising results in clinical trials. In particular, this compound has been shown to be effective in the treatment of BRCA-deficient tumors, which are characterized by defects in DNA repair pathways. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy in various cancer types.
Propriétés
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-12-17(24(25)26)18(21-13-8-4-6-10-15(13)27-2)23-19(20-12)22-14-9-5-7-11-16(14)28-3/h4-11H,1-3H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCNLUAWQONCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2OC)NC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B5025118.png)
![1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5025121.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5025135.png)



![2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-7-(4-morpholinylmethyl)-3-nitro-1H-indol-6-ol](/img/structure/B5025159.png)

![1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5025182.png)
![1-(4-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025190.png)

![3-benzyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5025202.png)